Titanium disilicide
説明
Synthesis Analysis
TiSi₂ is synthesized through various methods, including the interdiffusion of titanium and silicon layers, self-propagating high-temperature synthesis (SHS), and cold fusion of silicon and titanium nanopowders. One approach involves the formation of TiSi₂ by thermal annealing of amorphous Si/Ti multilayers deposited on monocrystalline silicon, showcasing the influence of bilayer Si/Ti thickness ratio on film properties (Nassiopoulos et al., 1992). Additionally, the "chemical oven" enhanced self-propagating combustion method has been employed for TiSi₂ synthesis, indicating a solid-liquid mechanism dominant in the formation process due to high combustion temperatures (Xu & Li, 2010).
Molecular Structure Analysis
The molecular structure of TiSi₂ has been a subject of interest, particularly in terms of its crystalline formation on silicon substrates. Studies have shown the epitaxial growth of TiSi₂ on Si (111) surfaces, revealing various orientation relationships and indicating that the TiSi₂/Si interface is incoherent (Choi et al., 1991). These structural insights are crucial for understanding the material's properties and its interaction with silicon in electronic applications.
Chemical Reactions and Properties
TiSi₂ undergoes several chemical reactions, particularly oxidation, which affects its electrical and structural properties. The oxidation mechanism of TiSi₂ on polycrystalline silicon has been studied, showing a two-step oxidation process that impacts sheet resistances and suggesting diffusion through grain boundaries or interstitial diffusion during the oxidation process (Chen et al., 1982).
Physical Properties Analysis
The physical properties of TiSi₂, such as its electrical resistivity and crystallite size, are influenced by the synthesis method and conditions. Nanostructured TiSi₂ powders have demonstrated semiconducting properties determined by the nanocrystallite size, revealing a transformation in the band structure as the crystallite size decreases to the nanometer range (Kovalevskii & Komar, 2016).
科学的研究の応用
1. Joining Silicon Carbide Plates
- Application Summary: Titanium Disilicide is used to join Silicon Carbide plates, which is part of the Fourth Generation reactors program . The methodology and results for joining SiC substrates by metallic silicides with SiC powder reinforcements are described .
- Methods of Application: The assemblies are performed in an inductive furnace. Small SiC particles are added to the silicides powders to improve joint integrity and strength .
- Results: The joint must be tight enough to avoid gas leaks in service and has to withstand temperatures such as 1000°C for very long durations and 1500°C for short durations without damaging the CMC properties .
2. Formation by Sputtering of Titanium on Heated Silicon Substrate
- Application Summary: Titanium Disilicide is formed due to the reaction of the titanium with the Si when titanium is sputter deposited on bare silicon substrates at elevated temperatures .
- Methods of Application: The process involves sputter depositing titanium on bare silicon substrates at elevated temperatures .
- Results: At a substrate temperature of about 515°C, titanium silicide is formed . The resistivity of the silicide is about 15 μΩ cm and it is not etchable in a selective titanium etch .
3. Use in Semiconductor Industry
- Application Summary: Titanium Silicide is used in the semiconductor industry. It is typically grown by means of salicide technology over silicon and polysilicon lines to reduce the sheet resistance of local transistors connections .
- Methods of Application: The process involves growing Titanium Silicide by means of salicide technology over silicon and polysilicon lines .
- Results: The use of Titanium Silicide reduces the sheet resistance of local transistors connections .
4. Preparation of Titanium Disilicide
- Application Summary: Titanium Disilicide can be obtained from the reaction between titanium or titanium hydride with silicon . It can also be prepared aluminothermically by the ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide or potassium hexafluorotitanate, K2TiF6, by electrolysis of a melt of potassium hexafluorotitanate and titanium dioxide, or by reaction of titanium with silicon tetrachloride .
- Methods of Application: The process involves the reaction of titanium or titanium hydride with silicon, or the aluminothermic ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide .
- Results: The result of these reactions is the formation of Titanium Disilicide .
5. Use in Aerospace and Shielding Industries
- Application Summary: Titanium is used more in the production of high-strength, corrosion-resistant, and thermally stable metal alloys for the aerospace and shielding industries .
- Methods of Application: The process involves the production of titanium alloys, which often include Titanium Disilicide .
- Results: The use of Titanium Disilicide in these alloys results in high-strength, corrosion-resistant, and thermally stable materials suitable for use in the aerospace and shielding industries .
6. Microelectronics
- Application Summary: There are several forms of titanium silicides with different crystal structures and materials properties. Among them, Titanium Disilicide is of great interest to Si microelectronics as it offers the lowest resistivity and exhibits good thermal integrity during post-silicidation processing .
- Methods of Application: The process involves the use of Titanium Disilicide in the fabrication of Si microelectronics .
- Results: The use of Titanium Disilicide results in Si microelectronics with lower resistivity and good thermal integrity .
7. Preparation of Titanium Disilicide
- Application Summary: Titanium Disilicide can be obtained from the reaction between titanium or titanium hydride with silicon . It can also be prepared aluminothermically by the ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide or potassium hexafluorotitanate, K2TiF6, by electrolysis of a melt of potassium hexafluorotitanate and titanium dioxide, or by reaction of titanium with silicon tetrachloride .
- Methods of Application: The process involves the reaction of titanium or titanium hydride with silicon, or the aluminothermic ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide .
- Results: The result of these reactions is the formation of Titanium Disilicide .
8. Use in Aerospace and Shielding Industries
- Application Summary: Titanium is used more in the production of high-strength, corrosion-resistant, and thermally stable metal alloys for the aerospace and shielding industries .
- Methods of Application: The process involves the production of titanium alloys, which often include Titanium Disilicide .
- Results: The use of Titanium Disilicide in these alloys results in high-strength, corrosion-resistant, and thermally stable materials suitable for use in the aerospace and shielding industries .
9. Microelectronics
- Application Summary: There are several forms of titanium silicides with different crystal structures and materials properties. Among them, Titanium Disilicide is of great interest to Si microelectronics as it offers the lowest resistivity and exhibits good thermal integrity during post-silicidation processing .
- Methods of Application: The process involves the use of Titanium Disilicide in the fabrication of Si microelectronics .
- Results: The use of Titanium Disilicide results in Si microelectronics with lower resistivity and good thermal integrity .
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/2Si.Ti | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQEGUNXWZVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ti]=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiSi2, Si2Ti | |
Record name | Titanium disilicide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Titanium_disilicide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894998 | |
Record name | Titanium disilicide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium disilicide | |
CAS RN |
12039-83-7 | |
Record name | Titanium silicide (TiSi2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12039-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Titanium silicide (TiSi2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium silicide (TiSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Titanium disilicide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Titanium disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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